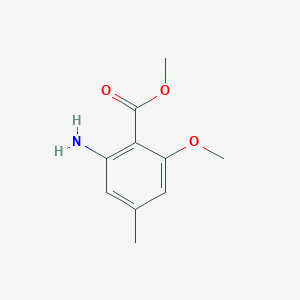

Methyl 2-amino-6-methoxy-4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 2-amino-6-methoxy-4-methylbenzoate |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(11)9(10(12)14-3)8(5-6)13-2/h4-5H,11H2,1-3H3 |

InChI Key |

PVRCNJRNRGRHDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 2 Amino 6 Methoxy 4 Methylbenzoate

Direct Esterification Approaches to Methyl 2-amino-6-methoxy-4-methylbenzoate

Direct esterification of 2-amino-6-methoxy-4-methylbenzoic acid with methanol (B129727) presents a straightforward approach to the target compound. This method, a classic Fischer esterification, is typically catalyzed by a strong acid. chegg.com However, the presence of both an amino and a carboxyl group on the aromatic ring introduces challenges, such as potential side reactions and the need for careful control of reaction conditions.

Catalyst Development and Optimization for Esterification Reactions

The efficiency of Fischer esterification is highly dependent on the catalyst employed. While traditional mineral acids like sulfuric acid are effective, their use can lead to difficulties in product isolation and generate corrosive waste streams. researchgate.net Research has consequently focused on developing more sustainable and reusable catalysts.

Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have shown promise in the esterification of substituted benzoic acids. epa.govijstr.org These catalysts offer advantages like ease of separation from the reaction mixture and reduced environmental impact. For instance, montmorillonite K10 activated with orthophosphoric acid has been successfully used for the esterification of various benzoic acids, demonstrating high yields with both electron-donating and electron-withdrawing substituents. epa.govijstr.org The acidic surface of the catalyst facilitates the protonation of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol. ijstr.org

Another innovative approach involves the use of Natural Deep Eutectic Solvents (NADES) as both the solvent and catalyst. jsynthchem.com A combination of urea (B33335) and choline (B1196258) chloride, a well-known NADES, can effectively catalyze esterification reactions under milder conditions, promoting a greener synthetic route. jsynthchem.com The use of such systems can accelerate the reaction and improve selectivity. jsynthchem.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating esterification reactions. researchgate.net Under sealed-vessel microwave conditions, solvents can be heated above their boiling points, significantly reducing reaction times. researchgate.net For equilibrium-driven processes like esterification, this technique, combined with the periodic addition of a catalyst like sulfuric acid, can lead to high yields of the desired ester. researchgate.net

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Advantages | Disadvantages |

| Mineral Acids (e.g., H₂SO₄) | High catalytic activity, low cost. researchgate.net | Corrosive, difficult to separate, environmental concerns. researchgate.net |

| Solid Acid Catalysts (e.g., Modified Montmorillonite K10) | Reusable, environmentally friendly, easy separation. epa.govijstr.org | May require higher temperatures or longer reaction times. |

| Natural Deep Eutectic Solvents (NADES) | Sustainable, biodegradable, can act as both solvent and catalyst. jsynthchem.com | May have limited solubility for some substrates. |

| Microwave-Assisted Synthesis (MAOS) | Rapid reaction rates, higher yields. researchgate.net | Requires specialized equipment, potential for pressure buildup. researchgate.net |

Solvent Effects and Reaction Condition Modulations

The choice of solvent and reaction conditions plays a crucial role in the outcome of esterification reactions. In many cases, using an excess of the alcohol reactant (methanol in this case) can drive the equilibrium towards the product side. researchgate.net However, for sterically hindered or electronically deactivated benzoic acids, this may not be sufficient.

Solvent-free conditions are gaining traction as an environmentally friendly alternative. ijstr.org In such protocols, the reaction is typically carried out at elevated temperatures, and the removal of water, a byproduct of the reaction, is essential to shift the equilibrium. ijstr.org

The temperature of the reaction is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to side reactions, such as dehydration or decarboxylation, especially with sensitive substrates. Optimization of the reaction temperature is therefore essential to maximize the yield of the desired ester while minimizing the formation of impurities. researchgate.net

Multi-Step Synthesis Strategies for this compound

When direct esterification is not feasible or efficient, multi-step synthetic routes provide a more controlled and often higher-yielding approach to this compound. These strategies involve the sequential introduction and modification of functional groups on a simpler aromatic precursor.

Reductive Amination Routes and Selective Reduction of Nitro-Precursors

A common and effective strategy involves the synthesis of a nitro-substituted precursor, which is then reduced to the corresponding amine. For the target molecule, this would typically start with a suitably substituted nitrobenzoic acid or its ester.

The selective reduction of a nitro group in the presence of other functional groups, such as an ester, is a key step in this pathway. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method. google.com A process using an active nickel catalyst has also been reported to give high yields and purity under mild conditions. google.com

Chemical reducing agents such as sodium dithionite (B78146) have also been successfully used for the reduction of nitroarenes to anilines. wisdomlib.org The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the ester group.

Table 2: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂/Pd-C or Pt-C | Hydrogen gas, various solvents. google.com | Clean reaction, high yields. | Requires specialized hydrogenation equipment. |

| Active Nickel Catalyst | Hydrogen gas, polar solvents, mild temperature and pressure. google.com | High yield and purity, environmentally friendly. google.com | Catalyst preparation may be required. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solutions. wisdomlib.org | Inexpensive, easy to handle. | Can sometimes lead to over-reduction or side products. |

| Stannous Chloride (SnCl₂) | Acidic conditions. wisdomlib.org | Effective for many substrates. | Generates tin-based waste products. |

Reductive amination itself is a powerful method for forming C-N bonds and can be an alternative route. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While not a direct route to the target molecule from a simple precursor, it is a fundamental transformation in amine synthesis. masterorganicchemistry.comharvard.edu

Electrophilic Aromatic Substitution Approaches on Benzoic Acid Derivatives

This strategy involves introducing the necessary substituents onto a simpler benzoic acid derivative through electrophilic aromatic substitution reactions. For instance, one could envision starting with 3-methoxy-5-methylbenzoic acid and introducing the amino group via a nitration-reduction sequence. sigmaaldrich.com

The directing effects of the existing substituents on the aromatic ring are of paramount importance in this approach. The methoxy (B1213986) group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The methyl group is also an ortho-, para-director. Therefore, the regioselectivity of the nitration step would need to be carefully controlled to achieve the desired 2-nitro isomer, which can then be reduced to the 2-amino product. The nitration of methyl benzoate (B1203000) to methyl m-nitrobenzoate is a well-established procedure, highlighting the directing effect of the ester group. orgsyn.org Subsequent functionalization would then be required.

Ortho-Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing group to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an appropriate electrophile to introduce a new substituent.

For the synthesis of this compound, a potential strategy could involve the ortho-lithiation of a suitably substituted benzoic acid or its derivative. The carboxylate group itself can act as a directing group for metalation. acs.orgrsc.org For example, 2-methoxybenzoic acid can be selectively deprotonated at the position ortho to the carboxylate. acs.orgorganic-chemistry.org This allows for the introduction of a substituent at that position.

Alternatively, the methoxy group can also serve as a directing group. wikipedia.org The interplay between the directing effects of the carboxylate and methoxy groups would determine the site of metalation. nih.govresearchgate.net Once the aryllithium species is formed at the desired position, an electrophilic aminating agent could be used to introduce the amino group. More recent developments have shown that iridium-catalyzed C-H ortho-amination can be a viable method for introducing an amino group to complex benzoic acid derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Ring Substitution

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. nih.gov For a molecule like this compound, these reactions are pivotal for introducing the key amino and methoxy substituents onto the aromatic ring.

The construction of the C-N and C-O bonds on the benzene (B151609) core can be efficiently achieved through reactions like the Buchwald-Hartwig amination and the corresponding C-O coupling (etherification). These reactions typically involve the coupling of an aryl halide or triflate with an amine or an alcohol (or their corresponding salts) in the presence of a palladium catalyst and a suitable ligand. chemrxiv.orgnih.gov The choice of ligand is critical and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. chemrxiv.org

Key to the success of these couplings is the generation of a catalytically active Pd(0) species, which can be formed in situ from Pd(II) precursors like palladium(II) acetate (B1210297) or from pre-formed, stable Pd(0) sources. nih.gov The development of palladacycle precatalysts has further improved the reliability and scope of these reactions by providing air- and moisture-stable solids that readily form the active catalyst under the reaction conditions. nih.gov

For the synthesis of this compound, a hypothetical retrosynthetic analysis might involve a starting material such as a di-halogenated or halo-triflated methyl 4-methylbenzoate derivative. Sequential palladium-catalyzed reactions could then be employed to introduce the amino and methoxy groups. For instance, a C-O coupling could be performed first, followed by a C-N coupling, or vice versa. The specific sequence would depend on the relative reactivity of the leaving groups and potential steric hindrance from the existing substituents.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for C-N and C-O Bond Formation

| Coupling Type | Aryl Halide/Triflate | Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| C-N Coupling | Aryl Bromide | Primary Amine | Pd(OAc)₂ | Biarylphosphine | NaOtBu | Toluene | 80-110 | >90 |

| C-N Coupling | Aryl Chloride | Secondary Amine | Palladacycle | tBuXPhos | K₂CO₃ | CPME | 100 | >85 |

| C-O Coupling | Aryl Triflate | Methanol | Pd₂(dba)₃ | BippyPhos | NaOtBu | Dioxane | 100 | >80 nih.gov |

| C-O Coupling | Aryl Bromide | Methanol | Palladacycle | SPhos | Cs₂CO₃ | THF | RT-60 | >95 nih.gov |

This table provides representative conditions and is for illustrative purposes. Specific conditions for the synthesis of this compound would require experimental optimization.

Novel Synthetic Route Development for Enhanced Efficiency and Selectivity

The drive for more efficient, safer, and environmentally benign chemical processes has spurred the development of novel synthetic strategies. For a target molecule like this compound, this involves exploring technologies like flow chemistry and adhering to the principles of green chemistry.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions.

While specific literature on the flow synthesis of this compound is not prominent, the key transformations involved in its synthesis are well-suited for this technology. For example:

Nitration: A common step in the synthesis of amino-aromatics is the nitration of a precursor followed by reduction. Nitration is notoriously exothermic and can lead to runaway reactions and poor selectivity in batch reactors. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for rapid heat dissipation, enabling the use of more aggressive conditions safely to achieve higher throughput and better regioselectivity.

Hydrogenation: The reduction of a nitro group to an amine is often performed using high-pressure hydrogen gas with a heterogeneous catalyst (e.g., Pd/C). In a flow setup, a packed-bed reactor can be used where the liquid substrate flows through a heated column containing the catalyst in the presence of a hydrogen stream. This "trickle-bed" reactor design allows for excellent catalyst-substrate contact, high efficiency, and easy separation of the product from the catalyst, which can be used continuously for extended periods.

Palladium-Catalyzed Coupling: Flow chemistry can also enhance palladium-catalyzed reactions. The precise temperature control can minimize the formation of byproducts, and immobilized catalysts can be used in packed-bed reactors, which prevents palladium contamination of the final product and allows for catalyst reuse, a significant cost and environmental benefit.

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. epa.govmsu.edu The application of its 12 principles is crucial for developing sustainable synthetic routes to molecules like this compound. msu.edunih.gov

Key principles applicable to this synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. msu.edu This can be achieved by designing routes with high selectivity and yield.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity. epa.gov This could involve replacing toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov The use of palladium catalysts (Section 2.2.4) and heterogeneous catalysts for hydrogenation are prime examples. Catalysts are used in small amounts and can facilitate reactions multiple times, minimizing waste. epa.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as these steps require additional reagents and generate waste. nih.gov Developing a route that does not require protection and deprotection of the amine or phenol (B47542) functionalities would be a significant green improvement.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov This involves choosing solvents with lower toxicity, environmental impact, and flammability, or exploring solvent-free reaction conditions. nih.gov

A greener synthesis of this compound would therefore prioritize catalytic steps, avoid protecting groups, use safer solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) instead of chlorinated solvents or ethers like dioxane, and aim for high yields to prevent waste. chemrxiv.org

Table 2: Comparison of Synthetic Approaches

| Feature | Traditional Batch Synthesis | Novel (Flow/Green) Synthesis |

| Safety | Higher risk with exothermic reactions (e.g., nitration) and hazardous reagents. | Enhanced safety through better thermal control and reduced reagent volumes at any given time. |

| Efficiency | Longer reaction times, potential for lower yields due to side reactions. | Higher throughput, improved yields and selectivity due to precise process control. |

| Waste Generation | Often higher due to stoichiometric reagents, protecting group steps, and solvent use. | Minimized waste through catalysis, high atom economy, and potential for solvent recycling. |

| Catalyst Use | Homogeneous catalysts can be difficult to recover, leading to product contamination and catalyst loss. | Enables use of immobilized/heterogeneous catalysts for easy separation and reuse. |

| Scalability | Scaling up can be challenging and may introduce new safety risks. | More straightforward and safer to scale by running the flow process for a longer duration. |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of Methyl 2 Amino 6 Methoxy 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and through-space interactions, a detailed molecular portrait can be assembled.

The ¹H and ¹³C NMR spectra of Methyl 2-amino-6-methoxy-4-methylbenzoate are dictated by the electronic environment of each nucleus, which is heavily influenced by the nature and position of the substituents on the benzene (B151609) ring. The amino (-NH₂), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all electron-donating groups, which generally increase the electron density of the aromatic ring and shield the aromatic protons and carbons, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted benzene. Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the three different methyl groups. The two aromatic protons (H-3 and H-5) would likely appear as singlets due to their meta-relationship, with their exact chemical shifts determined by the combined electronic effects of the adjacent substituents. The amino group protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration due to hydrogen bonding. The three methyl groups (C4-CH₃, C6-OCH₃, and COOCH₃) would each produce a sharp singlet, with the ester methyl appearing most downfield.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~6.2-6.4 | Singlet | Shielded by ortho-amino and para-methoxy groups. |

| H-5 | ~6.3-6.5 | Singlet | Shielded by ortho-methoxy and para-amino groups. |

| -NH₂ | Variable (e.g., ~4.5-5.5) | Broad Singlet | Shift is dependent on solvent, temperature, and concentration. |

| C6-OCH₃ | ~3.7-3.9 | Singlet | Typical range for an aryl methoxy group. |

| COOCH₃ | ~3.8-4.0 | Singlet | Typical range for a methyl ester. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals, corresponding to each unique carbon atom in the molecule. The positions of the aromatic carbon signals are particularly sensitive to the electronic effects of the substituents. The carbons directly attached to the electron-donating amino (C-2), methoxy (C-6), and methyl (C-4) groups are expected to be significantly shielded. The carbon attached to the electron-withdrawing ester group (C-1) and the carbonyl carbon itself will be the most deshielded of the aromatic and functional group carbons, respectively.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O | ~168-172 | Carbonyl carbon of the ester group. |

| C-6 (-OCH₃) | ~158-162 | Aromatic carbon bearing the methoxy group, strongly deshielded by oxygen. |

| C-2 (-NH₂) | ~148-152 | Aromatic carbon bearing the amino group. |

| C-4 (-CH₃) | ~140-145 | Aromatic carbon bearing the methyl group. |

| C-1 (-COOCH₃) | ~110-115 | Aromatic carbon bearing the ester group, shielded by ortho-amino and methoxy groups. |

| C-5 | ~105-110 | Aromatic CH, shielded by adjacent substituents. |

| C-3 | ~95-100 | Aromatic CH, strongly shielded by adjacent substituents. |

| C6-OCH₃ | ~55-57 | Methoxy carbon. |

| COOCH₃ | ~51-53 | Methyl ester carbon. rsc.org |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the most significant COSY correlation would be a weak long-range coupling between the aromatic protons H-3 and H-5. The absence of strong correlations would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the proton signals of the methyl groups (C4-CH₃, C6-OCH₃, COOCH₃) and the aromatic protons (H-3, H-5) to their corresponding carbon signals in the ¹³C spectrum. researchgate.net

The protons of the C4-methyl group to carbons C-3, C-4, and C-5.

The aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5.

The aromatic proton H-5 to carbons C-1, C-4, and C-6.

The protons of the C6-methoxy group to carbon C-6.

The protons of the ester methyl group to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing critical information about the molecule's conformation. science.gov Important NOESY cross-peaks would be expected between:

The C6-methoxy protons and the aromatic proton H-5.

The amino protons and the aromatic proton H-3.

Potentially, between the C6-methoxy protons and the ester group, depending on the rotational conformation around the C1-C6 bond.

The rotation around single bonds in molecules is not always free and can be hindered by steric bulk or electronic effects, leading to observable dynamic processes by NMR. For this compound, there are two key rotational barriers of interest: the rotation around the C1-C(O)OCH₃ bond and the C6-OCH₃ bond.

While specific dynamic NMR studies on this molecule have not been reported, studies on the simpler methyl benzoate (B1203000) have determined a low barrier to rotation about the phenyl-carbonyl bond. missouri.edu For this compound, the presence of two ortho substituents (amino and methoxy) relative to the ester and methoxy groups, respectively, would be expected to increase the steric hindrance and thus raise the energy barrier for rotation. At sufficiently low temperatures, this could lead to decoalescence of the signals for the aromatic rings' meta carbons (C-3 and C-5), as they would no longer be equivalent on the NMR timescale. However, without experimental data, the precise rotational barrier remains undetermined. NMR spectroscopy remains a powerful tool for investigating such dynamic processes in large protein systems as well. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups. The analysis of these bands allows for a comprehensive structural confirmation. mdpi.com

Predicted Vibrational Frequencies and Assignments:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium / Medium |

| 3100-3000 | C-H Aromatic Stretch | Benzene Ring | Medium / Strong |

| 3000-2850 | C-H Aliphatic Stretch | -CH₃, -OCH₃ | Medium-Strong / Medium-Strong |

| ~1720-1700 | C=O Carbonyl Stretch | Ester (-COOCH₃) | Strong / Medium |

| ~1620-1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong / Weak |

| ~1600, ~1500, ~1450 | C=C Aromatic Ring Stretch | Benzene Ring | Medium-Strong / Strong |

| ~1250-1200 | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) & Ester | Strong / Medium |

| ~1150-1050 | C-O Symmetric Stretch | Aryl Ether (-OCH₃) & Ester | Strong / Medium |

Hydrogen bonding plays a crucial role in determining the molecular conformation and crystal packing of molecules containing both hydrogen bond donors (-NH₂) and acceptors (C=O, -OCH₃). In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between one of the N-H protons of the amino group and the lone pair of electrons on the oxygen of the adjacent C6-methoxy group. This would form a stable six-membered ring structure. The formation of such a bond would be evidenced in the vibrational spectrum by a downward shift (red shift) and broadening of the N-H stretching frequency compared to a non-hydrogen-bonded amine.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are likely to form. These can occur between the N-H group of one molecule and the carbonyl oxygen (C=O) of the ester group or the methoxy oxygen of a neighboring molecule. The C=O group is a strong hydrogen bond acceptor. Such interactions would lead to a significant red shift in the C=O stretching frequency in the FTIR spectrum. nih.gov The N-H stretching bands would also be broadened and shifted to lower wavenumbers. nih.gov The specific shifts observed provide insight into the strength and nature of the hydrogen-bonding network. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. The fragmentation patterns observed in mass spectrometry provide valuable information about the molecule's structure. However, no specific high-resolution mass spectra or detailed fragmentation studies for this compound were found.

Elucidation of Fragmentation Mechanisms under various Ionization Conditions

Without experimental data, the fragmentation mechanisms of this compound under various ionization conditions such as Electron Ionization (EI) or Electrospray Ionization (ESI) can only be hypothesized based on the fragmentation of similar molecules. For instance, related aminobenzoate esters typically show fragmentation patterns involving the loss of the alkoxy group from the ester, cleavage of the ester group itself, and fragmentation of the aromatic ring substituents. The specific fragmentation pathways would be highly dependent on the ionization energy and the instrument used.

Isotopic Labelling Studies for Mechanistic Insights

Isotopic labelling is a definitive method to trace the pathways of atoms during fragmentation. By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁸O, ¹⁵N, or ²H), the resulting mass shifts in the fragment ions can unambiguously confirm fragmentation mechanisms. There are no published isotopic labelling studies specifically for this compound. Such a study would be necessary to provide conclusive evidence for any proposed fragmentation pathway.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy investigates the electronic transitions within a molecule and provides information about its electronic structure and photophysical properties.

UV-Vis Spectroscopic Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions, typical for aromatic compounds with carbonyl and amino functional groups. The exact positions (λmax) and intensities (molar absorptivity) of these bands are influenced by the substitution pattern on the benzene ring. The methoxy and amino groups, being electron-donating, and the methyl group are expected to cause a bathochromic (red) shift compared to unsubstituted methyl benzoate. However, no experimentally recorded UV-Vis spectra for this specific compound are available in the public domain to provide precise absorption maxima and transition assignments.

Photoluminescence Studies and Quantum Yield Determinations

Photoluminescence spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. Many aromatic esters are fluorescent, and the position, intensity, and lifetime of the emission are sensitive to the molecular structure and environment. The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. A study on the photodynamics of related methyl anthranilate derivatives has shown that substituent positions significantly affect their in-solution relaxation pathways and fluorescence quantum yields. wiley.com However, specific photoluminescence data, including emission spectra and quantum yield values for this compound, have not been reported.

Crystallographic Data for this compound Not Found in Public Databases

A comprehensive search for the crystallographic data of the chemical compound This compound has yielded no specific experimental results in publicly accessible scientific databases. As a result, a detailed analysis of its single-crystal X-ray diffraction, molecular geometry, bond parameters, conformational analysis, intermolecular interactions, hydrogen bonding motifs, and supramolecular assembly, as requested, cannot be provided at this time.

The generation of a scientifically accurate article on the crystallographic investigations and supramolecular architectures of a specific compound is contingent upon the availability of its experimentally determined crystal structure. This primary data, typically obtained through single-crystal X-ray diffraction analysis and often deposited in repositories such as the Cambridge Crystallographic Data Centre (CCDC), is essential for a detailed examination of the compound's three-dimensional arrangement in the solid state.

Searches were conducted for publications and database entries related to "this compound," its molecular structure, and any potential co-crystals or salts. While information on structurally similar compounds, such as methyl 2-amino-3-chloro-4-methoxybenzoate and salts of 2-amino-4-methoxy-6-methylpyrimidine, is available and provides insights into the crystallographic behavior of related molecules, this information cannot be extrapolated to accurately describe the specific compound . The precise arrangement of atoms and molecules in a crystal is highly dependent on the exact substitution pattern of the molecule.

Without the foundational crystallographic information file (CIF) or equivalent data for this compound, any discussion of its bond lengths, bond angles, torsional angles, hydrogen bonding patterns (such as N-H...O and C-H...O interactions), and the role of its methoxy and methyl groups in crystal packing would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article, with its detailed sections and subsections on the crystallographic and supramolecular features of this compound, cannot be generated. Further research, specifically the successful growth of single crystals of the compound and their subsequent analysis by X-ray diffraction, would be required to produce the data necessary for such a detailed scientific report.

Crystallographic Investigations and Supramolecular Architectures of Methyl 2 Amino 6 Methoxy 4 Methylbenzoate

Supramolecular Assembly and Crystal Engineering of Methyl 2-amino-6-methoxy-4-methylbenzoate Co-crystals and Salts

Design and Synthesis of Multi-Component Crystalline Systems

The design and synthesis of multi-component crystalline systems, such as co-crystals, are a significant area of research in crystal engineering. Co-crystals consist of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions in the crystal lattice. This technique is often employed to modify the physicochemical properties of a substance, such as solubility, stability, and melting point, without altering its chemical structure.

The formation of co-crystals relies on the principles of supramolecular chemistry, where specific and directional intermolecular interactions, primarily hydrogen bonds, are used to assemble molecular components into a well-defined crystalline architecture. The selection of a suitable "co-former" molecule is crucial and is often guided by the presence of complementary functional groups that can form robust hydrogen-bonding synthons. For instance, a molecule with a carboxylic acid group is often co-crystallized with a molecule containing a pyridine (B92270) or amine group, leading to the formation of a predictable hydrogen-bonded assembly.

While no co-crystals of this compound have been reported, the synthesis of co-crystals involving other agrochemical actives has been documented. For example, co-crystals of the fungicide thiophanate-methyl (B132596) with 4-hydroxybenzoic acid have been successfully prepared, demonstrating improved properties compared to the pure form. internationalscholarsjournals.com The general approach to synthesizing such systems often involves solution-based methods, such as slow evaporation of a solution containing stoichiometric amounts of the active ingredient and the co-former, or solid-state methods like grinding.

Influence of Co-formers on Crystal Structure and Network Formation

For example, in studies of para-aminobenzoic acid (PABA), a related aminobenzoate, its complexation with various N-containing cyclic molecules resulted in the formation of organic salts where proton transfer occurred from the carboxylic acid of PABA to the amine of the co-former. rsc.org This led to charge-assisted hydrogen bonds, which are particularly strong and directional, playing a key role in the formation of the supramolecular network. rsc.org The number of PABA molecules incorporated into the complex was directly related to the number of protonation sites on the co-former molecule. rsc.org

In the absence of a co-former, the crystal structure of a compound like this compound would be determined by self-assembly through intermolecular interactions such as hydrogen bonds between the amino group and the ester or methoxy (B1213986) groups, as well as weaker van der Waals forces. The introduction of a co-former with strong hydrogen bond donors or acceptors would compete with these interactions, leading to a new, and often more complex, hydrogen-bonded network.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a graphical representation of the regions of close contact between neighboring molecules and allows for a detailed examination of the nature and extent of these interactions.

The Hirshfeld surface is generated by partitioning the electron density in a crystal between molecules. The surface is colored based on various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.

Fingerprint Plot Analysis for Contact Enrichment

A key feature of Hirshfeld surface analysis is the generation of two-dimensional "fingerprint plots." These plots provide a summary of all the intermolecular contacts in the crystal and can be deconstructed to show the contribution of different types of interactions. The plot is a histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de).

The shape and features of the fingerprint plot are characteristic of specific types of intermolecular interactions. For example, sharp spikes in the plot are typically indicative of strong hydrogen bonds, such as O-H···O or N-H···O interactions. More diffuse regions can represent weaker contacts like C-H···π or van der Waals interactions. By analyzing the percentage contribution of each type of contact, a quantitative assessment of the packing forces within the crystal can be obtained. For instance, in the crystal structure of methyl 4-hydroxybenzoate, a related compound, Hirshfeld analysis revealed that O···H interactions accounted for a significant portion of the total intermolecular contacts. nih.gov

Energy Frameworks and Interaction Strength Mapping

Beyond visualization, Hirshfeld surface analysis can be used to calculate the interaction energies between molecules in the crystal, leading to the generation of "energy frameworks." These frameworks provide a visual representation of the strength and topology of the intermolecular interactions within the crystal lattice.

The energy frameworks are constructed by calculating the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. These energies are then represented as cylinders connecting the centroids of interacting molecules, with the radius of the cylinder proportional to the strength of the interaction. This allows for an intuitive understanding of the packing motifs and the dominant forces holding the crystal together. For example, a framework might reveal columns of strongly interacting molecules along a particular crystallographic axis, indicating a layered or columnar packing arrangement. This level of detailed analysis is invaluable for understanding the relationship between crystal structure and material properties.

Computational and Theoretical Investigations of Methyl 2 Amino 6 Methoxy 4 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict chemical reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the ground state properties of molecules. chemrxiv.org It offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

A typical DFT study on Methyl 2-amino-6-methoxy-4-methylbenzoate involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. researchgate.net From this optimized geometry, a variety of ground state properties can be calculated. These include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Vibrational Frequencies: Calculation of vibrational modes, which correspond to the stretching and bending of bonds. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure. researchgate.net

Electronic Properties: Key descriptors such as dipole moment, polarizability, and atomic charges can be determined, providing insight into the molecule's charge distribution and intermolecular interactions.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, allowing for the prediction of the molecule's stability.

DFT calculations are performed using a combination of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)), with the choice depending on the desired accuracy and the specific properties being investigated. dergipark.org.trmdpi.com

Table 1: Representative DFT-Calculated Ground State Properties

| Property | Calculated Value (Example) | Unit |

|---|---|---|

| Total Energy | -785.1234 | Hartrees |

| Dipole Moment | 2.45 | Debye |

| C=O Bond Length | 1.22 | Ångströms (Å) |

| N-H Bond Length | 1.01 | Ångströms (Å) |

Note: The values in this table are illustrative examples of typical DFT outputs and are not experimental data for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energy calculations. nih.gov

High-accuracy composite methods, such as the Weizmann-n (Wn) theories (e.g., W1, W2), can predict thermochemical properties like enthalpies of formation with "chemical accuracy," typically within 1 kcal/mol of experimental values. nih.gov These methods systematically extrapolate to the complete basis set limit and include corrections for core-valence electron correlation, relativistic effects, and higher-order electron correlation terms. nih.gov Applying such methods to this compound would yield a highly reliable prediction of its gas-phase thermodynamic stability.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to act as a nucleophile.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's ability to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. For this compound, the amino group is expected to contribute significantly to the HOMO, indicating its role as a primary site for electrophilic attack, while the carbonyl carbon and the aromatic ring are likely to be key contributors to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -1.25 | Aromatic Ring, Carbonyl Group (C=O) |

| HOMO | -6.78 | Amino Group (NH2), Aromatic Ring |

| HOMO-LUMO Gap | 5.53 | - |

Note: The values in this table are hypothetical examples to illustrate the output of an FMO analysis.

Molecular Dynamics Simulations of this compound

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD provides a detailed view of the molecule's conformational dynamics and its interactions with the environment.

This compound possesses several rotatable single bonds, specifically around the methoxy (B1213986) and ester functional groups. Rotation around these bonds gives rise to different conformers (rotamers), each with a distinct energy and stability.

MD simulations can be used to explore the molecule's conformational landscape. By simulating the molecule at a given temperature for an extended period (nanoseconds to microseconds), one can observe the transitions between different conformations. This allows for the identification of the most stable, low-energy conformers and the energy barriers that separate them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

The behavior of a molecule can change significantly depending on its solvent environment. MD simulations are exceptionally well-suited for studying solvation dynamics. To investigate this compound in different media, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), DMSO).

The simulation tracks the interactions between the solute and solvent molecules, providing insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. This can be quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amino group of the solute and protic solvent molecules like water or ethanol.

Solvent Effects on Conformation: The solvent can influence the relative stability of different conformers. MD simulations can reveal which conformations are favored in polar versus non-polar environments.

This detailed understanding of solvation is critical for predicting solubility, partitioning behavior, and reactivity in solution.

Theoretical Studies on Reaction Mechanisms Involving this compound

No available studies were found that detail the theoretical reaction mechanisms involving this specific compound.

Transition State Characterization and Reaction Barrier Determinations

There is no published data on the characterization of transition states or the determination of reaction barriers for reactions involving this compound.

Computational Elucidation of Selectivity in Chemical Transformations

Computational studies elucidating the selectivity of chemical transformations for this compound are not present in the current body of scientific literature.

Charge Density Analysis and Topological Characterization of Chemical Bonds (QTAIM)

No Quantum Theory of Atoms in Molecules (QTAIM) or other charge density analyses have been published for this compound.

Electron Density Distribution and Interatomic Interactions

Information regarding the electron density distribution and interatomic interactions for this specific molecule is not available.

Chemical Transformations and Reaction Mechanisms Involving Methyl 2 Amino 6 Methoxy 4 Methylbenzoate

Reactivity of the Amino Group in Methyl 2-amino-6-methoxy-4-methylbenzoate

The presence of the amino (-NH2) group imparts significant nucleophilic character to the molecule and provides a gateway for numerous derivatizations.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with electrophiles. Acylation and alkylation are common derivatization reactions for aromatic amines.

Acylation: The amino group can be acylated to form amides. For instance, in a reaction analogous to the N-acylation of similar compounds like 2-methyl-4-amino methyl benzoate (B1203000), this compound can react with acylating agents such as acyl chlorides or anhydrides. google.com This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

A representative acylation reaction is the reaction with 2-methyl benzoyl chloride. In a related synthesis, the N-acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride is performed in a non-protonic solvent in the presence of a silver salt. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl chloride (e.g., Acetyl chloride) | N-acetylated amide derivative | Acylation |

| This compound | Alkyl halide (e.g., Methyl iodide) | N-alkylated amine derivative | Alkylation |

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging.

The primary aromatic amino group of this compound can be converted into a diazonium salt. This transformation, known as diazotization, involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). libretexts.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, often with the loss of nitrogen gas (N2), a very stable leaving group. The Sandmeyer reaction is a classic example of such transformations, where the diazonium group is replaced by a nucleophile, typically a halide or cyanide, using a copper(I) salt as a catalyst. libretexts.orgnih.gov

A patent for the synthesis of a related compound, 2-methoxy-6-methylbenzoic acid, describes a one-pot diazotization, hydrolysis, and esterification of 2-amino-6-methylbenzoic acid methyl ester to yield 2-hydroxy-6-methyl benzoate. google.com This demonstrates the feasibility of diazotization on a structurally similar molecule.

Examples of Sandmeyer Reactions:

| Starting Material | Reagents | Product | Reaction |

| This compound | 1. NaNO2, H2SO4, 0-5 °C2. CuCl | Methyl 2-chloro-6-methoxy-4-methylbenzoate | Sandmeyer (Chlorination) |

| This compound | 1. NaNO2, H2SO4, 0-5 °C2. CuBr | Methyl 2-bromo-6-methoxy-4-methylbenzoate | Sandmeyer (Bromination) |

| This compound | 1. NaNO2, H2SO4, 0-5 °C2. CuCN | Methyl 2-cyano-6-methoxy-4-methylbenzoate | Sandmeyer (Cyanation) |

Reactivity of the Ester Moiety in this compound

The methyl ester group (-COOCH3) is another key functional group that can undergo several important transformations.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is irreversible. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. A patent describing the synthesis of 2-methoxy-6-methylbenzoic acid details the hydrolysis of methyl 2-methoxy-6-methylbenzoate using an alkali and water with heating. google.com

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves reacting the ester with an alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

The ester group can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation, milder and more selective reagents are also effective. For instance, sodium borohydride (B1222165) in the presence of methanol can reduce aromatic methyl esters to their corresponding primary alcohols. This method offers an alternative to more reactive hydride reagents. The resulting benzyl (B1604629) alcohol can be further functionalized, for example, through oxidation to the corresponding aldehyde or by conversion of the hydroxyl group into a better leaving group for subsequent nucleophilic substitution reactions.

Aromatic Ring Functionalization and Substituent Effects

Further functionalization of the benzene (B151609) ring of this compound through electrophilic aromatic substitution is governed by the directing effects of the existing substituents. libretexts.orgpressbooks.pubyoutube.commasterorganicchemistry.comyoutube.com

The substituents on the ring are:

-NH2 (amino): A strongly activating, ortho-, para-directing group. pressbooks.pub

-OCH3 (methoxy): A strongly activating, ortho-, para-directing group. pressbooks.pub

-CH3 (methyl): A weakly activating, ortho-, para-directing group. pressbooks.pub

-COOCH3 (methyl ester): A deactivating, meta-directing group. masterorganicchemistry.com

The positions on the aromatic ring relative to the substituents are as follows:

| Position | Substituent |

| 1 | -COOCH3 |

| 2 | -NH2 |

| 3 | Unsubstituted |

| 4 | -CH3 |

| 5 | Unsubstituted |

| 6 | -OCH3 |

The powerful activating and ortho-, para-directing effects of the amino and methoxy (B1213986) groups will dominate the regioselectivity of electrophilic aromatic substitution reactions. youtube.com The positions ortho and para to these groups are electronically enriched and thus more susceptible to electrophilic attack.

Position 3: This position is ortho to the amino group and para to the methoxy group, making it highly activated and a likely site for substitution.

Position 5: This position is para to the amino group and ortho to the methoxy group, also a highly activated site.

Steric hindrance may play a role in determining the final product distribution between positions 3 and 5. Given the presence of substituents at positions 2, 4, and 6, the approach of an electrophile to position 3 might be less hindered than to position 5, which is flanked by the methyl group at position 4 and the methoxy group at position 6.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur predominantly at positions 3 and 5 of the benzene ring.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a primary amine (-NH2), a methoxy (-OCH3), and a methyl (-CH3) group. studymind.co.ukwikipedia.org This increased nucleophilicity suggests that reactions like halogenation and nitration would proceed under mild conditions, likely without the need for a strong Lewis acid catalyst. lkouniv.ac.in

Halogenation: The presence of the strongly activating amino and methoxy groups makes the benzene ring highly susceptible to halogenation. lkouniv.ac.in For instance, halogenation of anilines and phenols can occur readily, often leading to multiple substitutions. lkouniv.ac.in Therefore, controlling the stoichiometry of the halogenating agent would be crucial to achieve mono-substitution.

Nitration: The nitration of methyl benzoate typically yields the meta-substituted product due to the deactivating effect of the ester group. weebly.comorgsyn.org However, in this compound, the powerful activating effects of the amino and methoxy groups dominate, directing the substitution to the ortho and para positions relative to them. byjus.com The reaction would likely proceed by reacting the compound with a mixture of concentrated nitric and sulfuric acids at a controlled temperature. weebly.comorgsyn.org

Regioselectivity and Electronic Directing Effects of Substituents

The outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of its substituents.

Amino (-NH2) and Methoxy (-OCH3) Groups: Both are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. youtube.comlibretexts.orgorganicchemistrytutor.com This significantly stabilizes the carbocation intermediate formed during the attack at these positions. wikipedia.org

Methyl (-CH3) Group: This is a weakly activating group and an ortho, para-director, operating through an inductive effect. libretexts.orgmsu.edu

The positions on the benzene ring are influenced as follows:

The C3 position is ortho to the amino group and para to the methoxy group.

The C5 position is ortho to the methoxy group and para to the methyl group.

The synergistic electron-donating effects of these groups make the C3 and C5 positions the most nucleophilic and, therefore, the most likely sites for electrophilic attack. The powerful ortho, para-directing nature of the amino and methoxy groups strongly favors these positions over others. vanderbilt.edu Steric hindrance from the adjacent substituents might play a role in the precise ratio of C3 to C5 substituted products. libretexts.org

Benzylic Position Reactivity and Oxidation Studies

The methyl group at the C4 position is a benzylic carbon, which is known to be particularly reactive. chemistry.coachlibretexts.org The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org

This enhanced reactivity makes the benzylic position susceptible to oxidation. msu.edulibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side-chains of benzene rings to carboxylic acids. chemistry.coachlibretexts.orgmasterorganicchemistry.com For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. chemistry.coachlibretexts.org Therefore, the methyl group of this compound could be oxidized to a carboxylic acid group under these conditions. masterorganicchemistry.comorganic-chemistry.org It is important to note that such strong oxidizing conditions could potentially affect the other functional groups on the highly activated ring.

Cyclization Reactions Utilizing this compound as a Precursor

Formation of Heterocyclic Compounds (e.g., quinazolinones, triazines)

This compound is a valuable building block for synthesizing fused heterocyclic systems.

Quinazolinones: Anthranilic acid and its esters are common starting materials for the synthesis of quinazolinones. nih.gov The reaction of an anthranilate with a suitable one-carbon source, such as formamide (B127407), can lead to the formation of the quinazolinone ring system. researchgate.net For example, methyl anthranilate can be cyclized with hydrazine (B178648) hydrate (B1144303) to form quinazolin-4-one derivatives. nih.gov Various methods exist for this type of cyclization, including using microwave irradiation to improve yields and reduce reaction times. researchgate.netnih.gov

Triazines: The 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) is a known compound and a key intermediate in the synthesis of various herbicides. google.comsigmaaldrich.comalzchem.com While direct synthesis from this compound isn't explicitly detailed, the structural similarity suggests its potential as a precursor. The synthesis of substituted triazines often involves the cyclotrimerization of nitriles or the reaction of an amine with a suitable triazine precursor. prepchem.comnih.govsigmaaldrich.com For instance, 2-amino-4-methoxy-6-methyl-1,3,5-triazine can be synthesized by reacting 2,4-dichloro-6-methyl-1,3,5-triazine (B152017) with sodium methoxide (B1231860) and subsequently with ammonia (B1221849) or an amine. prepchem.comprepchem.com

Mechanistic Studies of Ring-Closing Transformations

The formation of heterocyclic compounds from this compound involves intramolecular cyclization reactions.

Quinazolinone Formation: The mechanism for quinazolinone synthesis from anthranilates typically begins with the nucleophilic attack of the amino group on a carbonyl compound, such as an aldehyde or an amide. researchgate.net This is followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl group, leading to the elimination of methanol and the formation of the heterocyclic ring. researchgate.net

Triazine Formation: The mechanism for the formation of 1,3,5-triazines can occur through the condensation reaction between a carbonyl compound and an amine. nih.gov An intermediate imine is formed, which then cyclizes to create the triazine ring. nih.gov Another pathway involves the acid-catalyzed reaction of a nitrile with an amine, which proceeds through a nitrilium salt intermediate. nih.gov

Synthesis and Advanced Characterization of Derivatives and Analogues of Methyl 2 Amino 6 Methoxy 4 Methylbenzoate

Structural Modifications of the Amino Group

The primary amino group in methyl 2-amino-6-methoxy-4-methylbenzoate is a key site for derivatization, allowing for the introduction of a wide range of functionalities through N-alkylation, N-acylation, and Schiff base formation.

The nucleophilicity of the amino group facilitates its reaction with various electrophiles to yield N-substituted derivatives.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several established methods. Reductive amination, a common and effective technique, involves the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent. For instance, N-methylation can be accomplished using formaldehyde (B43269) followed by reduction. longdom.orgmonash.edu Another classical approach is the direct alkylation with alkyl halides, such as methyl iodide or dimethyl sulfate (B86663), often in the presence of a base to neutralize the generated acid. google.com The synthesis of N-alkylated anthranilate derivatives has been explored, providing a basis for the expected reactivity of this compound. jmb.or.krjmb.or.kr Increased lipophilicity and improved bioavailability in certain contexts are often conferred by N-methylation. monash.edu

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amide derivatives. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative. These acylated products are generally stable crystalline solids. The reactivity of the amino group towards acylation is well-documented for related anthranilate compounds.

Table 1: Representative N-Alkylated and N-Acylated Derivatives

| Derivative Name | Structure | Synthetic Method | Potential Reagents |

| Methyl 2-(methylamino)-6-methoxy-4-methylbenzoate | Reductive Amination | Formaldehyde, Sodium Borohydride (B1222165) | |

| Methyl 2-(ethylamino)-6-methoxy-4-methylbenzoate | Direct Alkylation | Ethyl Iodide, Potassium Carbonate | |

| Methyl 2-acetamido-6-methoxy-4-methylbenzoate | N-Acylation | Acetyl Chloride, Pyridine (B92270) | |

| Methyl 2-(benzamido)-6-methoxy-4-methylbenzoate | N-Acylation | Benzoyl Chloride, Triethylamine |

The condensation of the primary amino group with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.govnih.govsemanticscholar.org This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. nih.gov The formation of the azomethine (-C=N-) group is a key indicator of a successful reaction. nih.govsemanticscholar.org

Schiff bases derived from substituted aminobenzoates have been synthesized and characterized, providing a template for the derivatives of this compound. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, reaction with substituted benzaldehydes can introduce a variety of aromatic moieties, leading to compounds with potentially interesting photophysical or biological properties.

Advanced Analytical Studies: The characterization of these Schiff bases relies on a combination of spectroscopic techniques.

FT-IR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration, typically in the range of 1550-1650 cm⁻¹. semanticscholar.orgnih.gov

NMR Spectroscopy: In ¹H NMR spectra, the formation of the Schiff base is evidenced by a singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region (δ 8-9 ppm). semanticscholar.orgnih.gov ¹³C NMR spectroscopy will show a characteristic signal for the imine carbon.

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base.

Table 2: Analytical Data for a Representative Schiff Base Derivative

| Derivative Name | Structure | Melting Point (°C) | Key FT-IR (cm⁻¹) | Key ¹H NMR (δ, ppm) |

| Methyl 2-(((4-methoxyphenyl)methylene)amino)-6-methoxy-4-methylbenzoate | 120-122 | ~1600 (C=N) | ~8.5 (s, 1H, -CH=N-), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃) |

Note: The analytical data presented is hypothetical and based on typical values for similar structures. nih.gov

Modifications of the Methoxy (B1213986) and Methyl Substituents

The methoxy and methyl groups on the benzene (B151609) ring provide further opportunities for structural diversification.

The methoxy group can be cleaved to yield the corresponding phenol (B47542) derivative. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). longdom.orgorganic-chemistry.orgwikipedia.orglibretexts.org The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis. organic-chemistry.org The choice of reagent can be critical to avoid unwanted side reactions, particularly with the ester group present. For instance, BBr₃ is often effective at lower temperatures, which can help to preserve the ester functionality. The resulting phenol can then serve as a handle for further derivatization, such as the introduction of new ether or ester groups.

The methyl group attached to the aromatic ring can be oxidized to an aldehyde or a carboxylic acid. The outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions.

Oxidation to Aldehyde: Selective oxidation of an aromatic methyl group to an aldehyde can be challenging as the aldehyde is often more susceptible to further oxidation than the starting methyl group. However, specific reagents and methods have been developed for this purpose. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the selective oxidation of methylarenes to arenecarbaldehydes. thieme-connect.de

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions, will typically oxidize the methyl group to a carboxylic acid. pearson.comlibretexts.orgchemguide.co.ukharvard.edu This transformation would yield a dicarboxylic acid derivative, significantly altering the polarity and functionality of the molecule.

Ester Group Transformations

The methyl ester group is another key site for modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemspider.cominchem.orggoogle.com Basic hydrolysis, using a reagent such as sodium hydroxide (B78521) in a mixture of water and an alcohol, followed by acidification, is a common method. chemspider.com The resulting carboxylic acid provides a new site for further reactions, such as amide bond formation.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield the corresponding ethyl ester. The synthesis of various methyl benzoates via esterification is a well-known process, and the reverse reaction, transesterification, is equally feasible. mdpi.com

Amidation: The ester can be converted directly to an amide by reaction with an amine, although this reaction often requires high temperatures or the use of a catalyst. A more common approach is the two-step process of hydrolysis to the carboxylic acid followed by coupling with an amine using a suitable coupling agent.

Amidation and Hydrazinolysis of the Ester

The conversion of the methyl ester group of aminobenzoates into amides and hydrazides is a fundamental transformation in medicinal and materials chemistry. While specific literature on the amidation and hydrazinolysis of this compound is not extensively available, the reactivity can be inferred from analogous structures.

Amidation:

The amidation of methyl benzoate (B1203000) derivatives can be achieved through various synthetic methodologies. A common approach involves the direct reaction of the ester with an amine, often catalyzed by a Lewis acid or by using a heterogeneous catalyst. For instance, Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the amidation of methyl benzoate with various amines under solvent-free conditions, demonstrating high yields and reusability. rsc.org Another approach involves the use of photoredox/nickel dual catalysis to achieve C-C and C-N cross-coupling of aryl halides with formamide (B127407) to produce unprotected benzamides. nih.govacs.org

A synthesis of an analogous amide, 2-Amino-4-methoxybenzamide, has been reported via the hydrogenation of 4-methoxy-2-nitro-benzamide. In this procedure, a suspension of the nitro compound in ethanol is hydrogenated using Raney-Ni as a catalyst at room temperature and 50 psi, yielding the corresponding amino-benzamide in high purity. This method highlights a potential pathway to the amide of this compound by first synthesizing the corresponding nitro-amide and then reducing the nitro group.

Hydrazinolysis:

Hydrazinolysis, the reaction of an ester with hydrazine (B178648) hydrate (B1144303), is a standard method for the preparation of benzohydrazides. These compounds are valuable precursors for the synthesis of various heterocyclic systems. A general procedure for the hydrazinolysis of a methyl benzoate analog, Methyl 4-methoxybenzoate, involves refluxing the ester with hydrazine hydrate in methanol (B129727). The reaction typically proceeds to completion within a few hours, and the resulting 4-methoxybenzohydrazide can be isolated in high yield by crystallization. nih.gov This method is expected to be applicable to this compound.

Furthermore, the hydrazinolysis of substituted phenyl benzoates has been studied to understand the effect of substituents on the reaction mechanism. These studies show that the rate of hydrazinolysis is influenced by the electronic nature of the substituents on the benzoyl moiety. koreascience.kr For instance, the second-order rate constants for the hydrazinolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates vary significantly with the substituent X.

The synthesis of hydrazino derivatives of related heterocyclic systems, such as 2-amino-6-methoxybenzothiazole, has also been documented. In one study, ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate was treated with hydrazine hydrate to yield the corresponding acetohydrazide. nih.gov

| Derivative | Starting Material | Reagents and Conditions | Product | Reference |

| Amide | 4-methoxy-2-nitro-benzamide | Raney-Ni, H₂, EtOH, 50 psi, RT | 2-Amino-4-methoxybenzamide | |

| Hydrazide | Methyl 4-methoxybenzoate | Hydrazine hydrate, Methanol, Reflux | 4-Methoxybenzohydrazide | nih.gov |

| Acetohydrazide | Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | Hydrazine hydrate, Ethanol, Reflux | 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | nih.gov |

Synthesis of Carboxylic Acid Derivatives

The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 2-amino-6-methoxy-4-methylbenzoic acid, is a key transformation for creating derivatives with altered solubility and for enabling further reactions such as peptide couplings.

The synthesis of the analogous 2-methoxy-6-methylbenzoic acid has been achieved through a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester. The process involves a reduction of the nitro group, followed by diazotization, hydrolysis, and methylation. The final step is the hydrolysis of the methyl ester of 2-methoxy-6-methylbenzoate using an alkali solution like sodium hydroxide in water, followed by acidification to precipitate the carboxylic acid. google.com

A direct synthesis of 2-amino-4,5-dimethoxybenzoic acid, another analogue, has been reported starting from methyl-4,5-dimethoxy-2-nitro-benzoate. The process involves saponification of the ester with potassium hydroxide, followed by hydrogenation of the nitro group using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

A general method for the saponification of sterically hindered and p-substituted methyl benzoates involves heating in a slightly alkaline solution (2% KOH) at high temperatures (200–300 °C). This green, solvent-free procedure can achieve quantitative saponification in a short reaction time. psu.edu

| Carboxylic Acid Derivative | Starting Material | Reagents and Conditions | Reference |

| 2-Methoxy-6-methylbenzoic acid | Methyl 2-methoxy-6-methylbenzoate | NaOH, H₂O, Heat; then H⁺ | google.com |

| 2-Amino-4,5-dimethoxybenzoic acid | Methyl 4,5-dimethoxy-2-nitro-benzoate | 1. KOH, H₂O, 70°C; 2. H₂, Pd/C, 50°C, 3.5 bar | chemicalbook.com |

| Substituted Benzoic Acids | Substituted Methyl Benzoates | 2% KOH, H₂O, 200-300°C | psu.edu |

Positional Isomers and Analogues of this compound

The study of positional isomers and analogues of this compound provides valuable insights into structure-property relationships. By altering the positions of the amino, methoxy, and methyl groups on the benzene ring, significant changes in spectroscopic properties and chemical reactivity can be observed.

Comparative Spectroscopic and Crystallographic Studies

The spectroscopic and crystallographic characterization of positional isomers of aminobenzoates reveals the influence of substituent placement on molecular structure and electronic properties.

Spectroscopic Studies:

Spectroscopic data for various aminobenzoic acid derivatives and their esters are available, allowing for a comparative analysis. For instance, the 1H NMR spectrum of 2-Amino-4-methoxybenzoic acid shows distinct signals for the aromatic protons, the methoxy group, and the amino group protons. chemicalbook.com Similarly, detailed 1D and 2D NMR data, as well as IR and mass spectra, are available for related compounds like methyl 2-methoxybenzoate (B1232891) and methyl 2-(methylamino)benzoate. chemicalbook.comchemicalbook.com

A study on the photodynamics of meta- and para-isomers of methyl anthranilate (methyl 2-aminobenzoate) demonstrated that the position of the amino group significantly affects their relaxation pathways in solution. The meta-isomer's photodynamics were found to be sensitive to solvent polarity, exhibiting larger Stokes shifts in more polar solvents. In contrast, the para-isomer's fluorescence quantum yields were sensitive to both solvent polarity and hydrogen-bonding character. nih.gov

Crystallographic Studies: